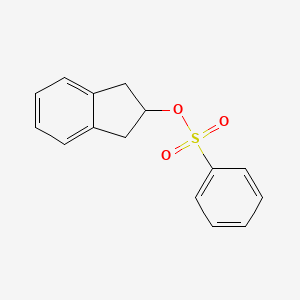
2,3-Dihydro-1H-inden-2-ol benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-inden-2-ol benzenesulphonate is an organic compound with the molecular formula C15H14O3S and a molecular weight of 27433486 It is known for its unique structure, which includes an indene moiety fused with a benzenesulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-inden-2-ol benzenesulphonate typically involves the reaction of 2,3-Dihydro-1H-inden-2-ol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,3-Dihydro-1H-inden-2-ol+Benzenesulfonyl chloride→2,3-Dihydro-1H-inden-2-ol benzenesulphonate+HCl
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-2-ol benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate group to a sulfonic acid or other reduced forms.
Substitution: The benzenesulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
2,3-Dihydro-1H-inden-2-ol benzenesulphonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-inden-2-ol benzenesulphonate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulphonate group can participate in various biochemical pathways, influencing the activity of target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-2-ol: The parent compound without the benzenesulphonate group.
Benzenesulfonic acid: A simpler sulfonic acid derivative.
Indene derivatives: Compounds with similar indene structures but different functional groups.
Uniqueness
2,3-Dihydro-1H-inden-2-ol benzenesulphonate is unique due to the combination of the indene moiety and the benzenesulphonate group, which imparts distinct chemical and physical properties
Properties
CAS No. |
83732-69-8 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-2-yl benzenesulfonate |
InChI |
InChI=1S/C15H14O3S/c16-19(17,15-8-2-1-3-9-15)18-14-10-12-6-4-5-7-13(12)11-14/h1-9,14H,10-11H2 |
InChI Key |
FDWHEOIFRUVCQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


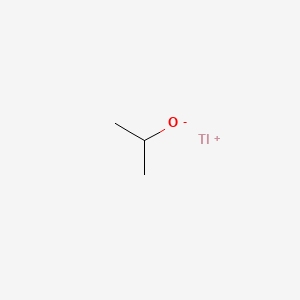
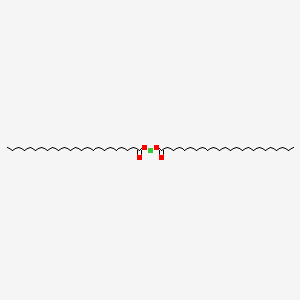
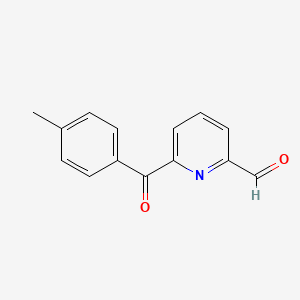
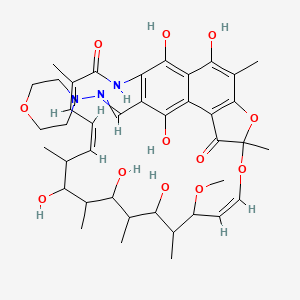
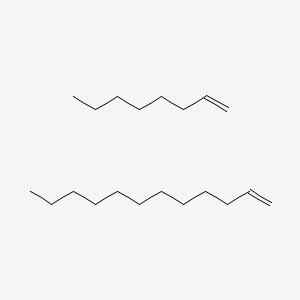
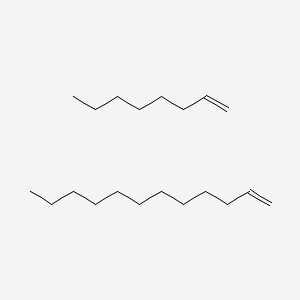

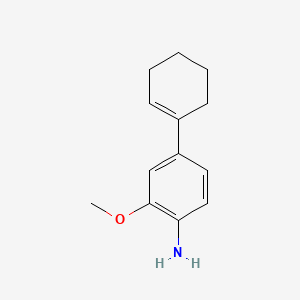
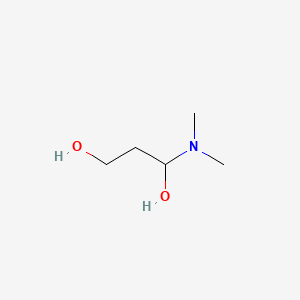
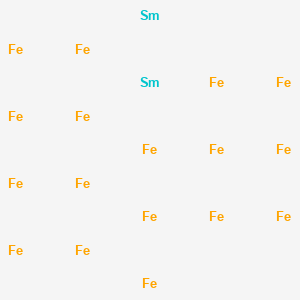

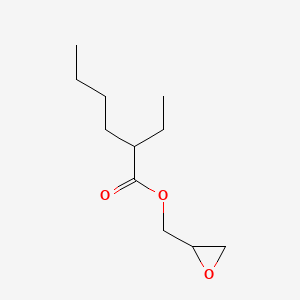
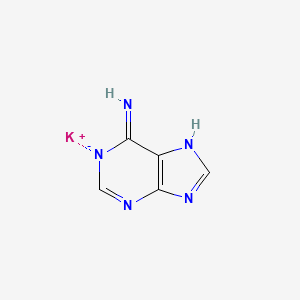
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
